![molecular formula C15H12N2OS B2838824 N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide CAS No. 306980-89-2](/img/structure/B2838824.png)
N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide
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Overview
Description
“N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide” is a chemical compound with the CAS Number: 306980-89-2. It has a molecular weight of 268.34 and its IUPAC name is N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2OS/c1-19-14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide” is a solid compound . The molecular weight of the compound is 268.34 .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide and its derivatives have been explored for their potential in heterocyclic synthesis, particularly in the creation of thiophene-2-carboxamide compounds. These derivatives exhibit significant biological activities, including antibiotic properties and effectiveness against both Gram-positive and Gram-negative bacteria. This research opens pathways for developing new antibiotic and antibacterial drugs, highlighting the compound's relevance in medicinal chemistry and pharmaceutical sciences (Ahmed, 2007).
Advancements in Organic Synthesis
Another area of application involves the intramolecular sulfoxide electrophilic sulfenylation in indoleanilides. Studies have shown that derivatives of N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide can undergo successful cyclization to form complex molecules with potential pharmaceutical applications. This demonstrates the compound's utility in advancing organic synthesis techniques, contributing to the development of novel therapeutic agents (Eggers et al., 2007).
Copper-Catalyzed Functionalization
Research into copper-catalyzed intermolecular amidation and imidation of unactivated alkanes using N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide derivatives has shown promising results in functionalizing C–H bonds. This work is significant for the field of catalysis, offering a novel approach to alkane functionalization and the synthesis of N-alkyl products. Such advancements could have wide-ranging implications in synthetic chemistry, enabling more efficient and sustainable chemical processes (Tran et al., 2014).
Synthesis of Sulfanilamide Derivatives
The compound has been utilized in the synthesis and characterization of sulfanilamide derivatives, highlighting its versatility in creating compounds with potential antimicrobial properties. These derivatives offer insight into the design of new molecules that could serve as the basis for developing antibiotics or other antimicrobial agents, underscoring the importance of N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide in medicinal chemistry research (Lahtinen et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPBCIPFYZTCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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